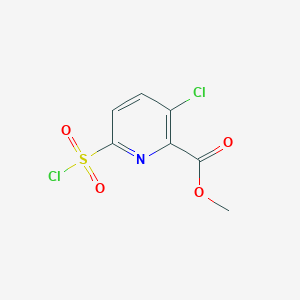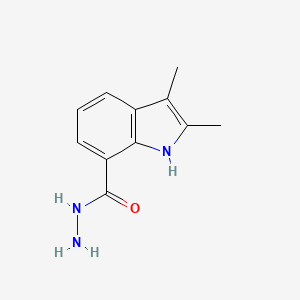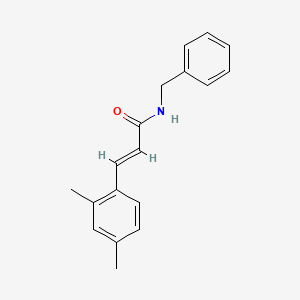
Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H5Cl2NO4S and its molecular weight is 270.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Highly Functionalized Tetrahydropyridines
- Methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate has been used in the synthesis of highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, showing complete regioselectivity and excellent yields. This methodology provides access to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, expanding the scope of reactions for the construction of complex nitrogen-containing heterocycles (Zhu et al., 2003).
Recovery and Reuse of Solvents in Pharmaceutical Production
- The compound's production process, involving extensive use of acetic acid as a solvent, highlights the challenges and strategies in the recovery and reuse of acetic acid from waste solutions. This aspect is crucial for enhancing the sustainability and cost-effectiveness of pharmaceutical manufacturing processes (Tian-gui, 2006).
Development of Antimicrobial Agents
- Derivatives of this compound have been explored for their potential as antimicrobial agents. For instance, pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from related intermediates, exhibited significant bactericidal and fungicidal activities, comparable to standard antibiotic drugs. Such studies open pathways for developing new antimicrobial compounds with potential clinical applications (Al-Omar & Amr, 2010).
Probe in G Protein-Coupled Receptor (GPCR) Research
- Research involving similar compounds has shed light on their role as probes in studying G protein-coupled receptors, highlighting the nuanced effects these molecules can have depending on the ligand used. This kind of research is critical for understanding receptor function and for the development of targeted therapies (Valant et al., 2012).
Catalysis and Organic Transformations
- The compound and its derivatives play a role in catalysis and organic transformations, including palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds. These reactions are foundational in organic chemistry, enabling the synthesis of complex molecules from simpler precursors (Giri et al., 2007).
Propiedades
IUPAC Name |
methyl 3-chloro-6-chlorosulfonylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYBPGJRWUILCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)
![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)

![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)
![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)
![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)


![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)

